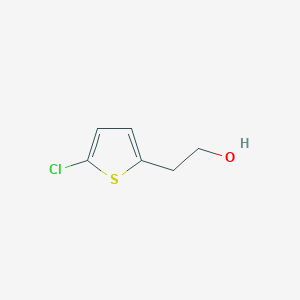![molecular formula C26H20N4O4S B2729945 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034462-13-8](/img/structure/B2729945.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel organic compound with a distinctive molecular structure that includes several functional groups such as quinazolinone, oxadiazole, and dioxole. This compound’s structural complexity and unique chemical properties make it an intriguing subject for study in various scientific fields, ranging from medicinal chemistry to material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one typically involves multiple steps, starting from basic precursors. The process might begin with the preparation of the oxadiazole derivative through cyclization of suitable diacylhydrazines. The quinazolinone core can be synthesized by cyclization reactions involving anthranilic acid derivatives. The key step involves the coupling of these synthesized intermediates under conditions that facilitate thioether formation, such as using an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production could leverage continuous flow synthesis techniques to scale up the production of this compound efficiently. Such methods ensure optimal reaction conditions, increased yields, and reduced reaction times. It may involve automated and computer-controlled processes to maintain the desired temperature, pressure, and reagent addition rate.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of thioether to sulfone or sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Reductive cleavage of the thioether link, potentially yielding the corresponding thiol using reducing agents like lithium aluminium hydride.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions in the benzene rings.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Substitution Reagents: Bromine, chlorine in the presence of catalysts or under UV light
Major Products Formed
Oxidation can lead to sulfoxide or sulfone derivatives, while reduction can result in the formation of thiols. Substitution reactions produce halogenated products with different chemical and physical properties.
Aplicaciones Científicas De Investigación
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one finds applications in several fields:
Chemistry: Its unique structure is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Its quinazolinone core is of particular interest for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole and quinazolinone moieties can bind to active sites of enzymes, inhibiting their activity and leading to desired therapeutic effects. Molecular docking studies can reveal the detailed interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-benzylquinazolin-4(3H)-one
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methylbenzyl)quinazolin-4(3H)-one
Uniqueness
What sets 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one apart is the combination of the 1,2,4-oxadiazole and benzo[d][1,3]dioxole moieties within the quinazolinone framework. This combination enhances its chemical stability, biological activity, and potential for functionalization in synthetic chemistry.
Propiedades
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)27-26(30)35-14-23-28-24(29-34-23)18-10-11-21-22(12-18)33-15-32-21/h2-12H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVHXPAUXSJDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 10'-ethoxy-4'-(4-methoxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2729863.png)





![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)

![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)


![[Methyl(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B2729884.png)

